molecular formula C20H15FN6 B12211438 2-(4-ethylphenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(4-ethylphenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B12211438
M. Wt: 358.4 g/mol
InChI Key: ZTQRDVVCXHXBDQ-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both ethyl and fluorophenyl groups in the structure enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can be achieved through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of 4-ethylphenylhydrazine with 4-fluorobenzaldehyde to form the corresponding hydrazone. This intermediate is then subjected to cyclization with a suitable reagent, such as triethyl orthoformate, to form the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has demonstrated that derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exhibit potent antiproliferative effects against various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation makes it a candidate for developing new anticancer therapies. For instance, studies have shown that modifications to the pyrazolo-pyrimidine scaffold can enhance its activity against breast cancer cells (e.g., MCF-7) and leukemia cells (e.g., K562) .

Mechanism of Action : The mechanism by which these compounds exert their effects often involves the modulation of signaling pathways associated with cell growth and survival. For example, certain derivatives have been found to activate apoptotic pathways by inducing the cleavage of poly(ADP-ribose) polymerase (PARP) and caspase-9 activation . This suggests that the compound may be effective in targeting cancer cells while sparing normal cells.

Adenosine Receptor Modulation

Adenosine Receptor Antagonism : Compounds related to pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine have been identified as selective antagonists for A2A adenosine receptors. These receptors play critical roles in various physiological processes and are implicated in several pathologies, including cancer and neurodegenerative diseases . By inhibiting these receptors, the compound could potentially modulate immune responses or alter tumor microenvironments.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. Studies have indicated that specific substitutions on the phenyl rings significantly affect biological activity. For instance:

Substituent Effect on Activity
Fluoro group at position 4Enhances potency against cancer cells
Ethyl group at position 2Modulates receptor binding affinity
Varying alkyl side chainsAlters solubility and bioavailability

These insights are vital for guiding further synthesis of analogs with improved efficacy and selectivity .

Case Study 1: Antiproliferative Effects

A recent study evaluated the antiproliferative activity of various pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives against human cancer cell lines. The results indicated that compounds with bulky substituents at specific positions exhibited enhanced activity compared to their less substituted counterparts . This highlights the importance of careful structural design in developing effective anticancer agents.

Case Study 2: Adenosine Receptor Probes

Another study focused on synthesizing functionalized ligands based on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines for adenosine receptor studies. These ligands were designed to include fluorescent moieties that allow for real-time monitoring of receptor interactions in live cells . Such applications are crucial for understanding the biological roles of adenosine receptors in various diseases.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenyl)-7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 2-(4-ethylphenyl)-7-(4-bromophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 2-(4-ethylphenyl)-7-(4-iodophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

The uniqueness of 2-(4-ethylphenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and fluorophenyl groups enhances its potential for diverse applications in medicinal chemistry and material science.

Biological Activity

2-(4-ethylphenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound belonging to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. This compound has garnered interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H15FN6C_{16}H_{15}FN_6, and it features both ethyl and fluorophenyl substituents that enhance its chemical properties and biological activities. The presence of these groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanisms may involve:

  • Enzyme Inhibition : The compound may bind to the active site of enzymes, inhibiting their activity.
  • Receptor Modulation : It may interact with receptors to modulate signaling pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that similar pyrazolo[4,3-e][1,2,4]triazolo compounds possess anticancer properties. For instance:

  • In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines.
  • Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of this compound:

  • COX Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes. For example, derivatives with similar structures exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Compounds in this class have shown activity against Gram-positive and Gram-negative bacteria. For example, derivatives were effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[4,3-e][1,2,4]triazolo compounds:

  • Substituent Variations : The presence and position of substituents like ethyl and fluorophenyl groups significantly influence the biological activity.
  • Comparative Studies : Compounds with different halogen substitutions (e.g., bromine or chlorine instead of fluorine) exhibit varied potency against specific targets .

Case Studies

Several case studies provide insights into the biological activities of related compounds:

Compound NameActivityTargetReference
2-(4-methylphenyl)-7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineAnticancerVarious cancer cell lines
2-(4-ethylphenyl)-7-(4-bromophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineAntimicrobialE. coli, S. aureus
2-(4-fluorophenyl)-7-(5-methyl-1H-pyrazol-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineAnti-inflammatoryCOX enzymes

Properties

Molecular Formula

C20H15FN6

Molecular Weight

358.4 g/mol

IUPAC Name

4-(4-ethylphenyl)-10-(4-fluorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H15FN6/c1-2-13-3-5-14(6-4-13)18-24-20-17-11-23-27(16-9-7-15(21)8-10-16)19(17)22-12-26(20)25-18/h3-12H,2H2,1H3

InChI Key

ZTQRDVVCXHXBDQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=C(C=C5)F

Origin of Product

United States

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